molecular formula C11H17ClN4O2 B14483749 Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride CAS No. 64043-93-2

Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride

Cat. No.: B14483749
CAS No.: 64043-93-2
M. Wt: 272.73 g/mol
InChI Key: ZXDTZFIRLAQYJQ-FVGYRXGTSA-N
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Description

Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride is a derivative of phenylalanine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride typically involves the modification of phenylalanine. One common method includes the reaction of phenylalanine with guanidine derivatives under controlled conditions to introduce the aminoiminomethyl group. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic solvents).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for potential therapeutic effects, including its role in neurotransmitter synthesis and potential antidepressant properties.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride involves its interaction with various molecular targets and pathways. It is known to be a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and overall brain health. The compound’s effects are mediated through its conversion to these active neurotransmitters, which then interact with their respective receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound, an essential amino acid involved in protein synthesis.

    Tyrosine: A derivative of phenylalanine, also involved in neurotransmitter synthesis.

    D-Phenylalanine: A synthetic variant with potential pain-relieving properties.

Uniqueness

Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride is unique due to the presence of the aminoiminomethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

64043-93-2

Molecular Formula

C11H17ClN4O2

Molecular Weight

272.73 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[(diaminomethylideneamino)methyl]phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C11H16N4O2.ClH/c12-9(10(16)17)5-7-1-3-8(4-2-7)6-15-11(13)14;/h1-4,9H,5-6,12H2,(H,16,17)(H4,13,14,15);1H/t9-;/m0./s1

InChI Key

ZXDTZFIRLAQYJQ-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=C(N)N.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CN=C(N)N.Cl

Origin of Product

United States

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